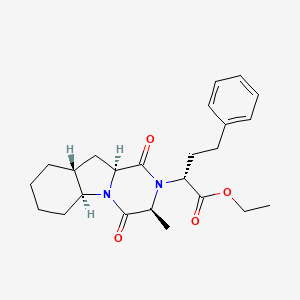
Trilostane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Trilostane
Aplicaciones Científicas De Investigación
1. Efficacy in Treating Equine Cushing's Syndrome
Trilostane has shown promising results in treating equine Cushing's syndrome (ECS). It effectively resolves clinical and clinicopathological abnormalities in horses with ECS and is considered safe. A study found significant improvements in clinical signs such as lethargy, polyuria, and laminitis in horses treated with trilostane, with no reported side effects (McGowan & Neiger, 2010).
2. Impact on Canine Adrenal Glands
Research on the effect of trilostane on 11β-hydroxysteroid dehydrogenase (11β-HSD) in canine adrenal glands indicates that trilostane might influence 11β-HSD activity in dogs. It significantly alters the cortisol/cortisone ratio and affects the expression levels of 11β-HSD types 1 and 2, suggesting its impact on steroid biosynthesis (Teshima et al., 2014).
3. Treatment of Canine Hyperadrenocorticism
Trilostane is widely used in treating canine pituitary-dependant hyperadrenocorticism (PDH). It effectively reduces cortisol, aldosterone, and androgen concentrations in dogs with PDH, supporting its role as a competitive inhibitor of 3beta-hydroxysteroid dehydrogenase (Sieber‐Ruckstuhl et al., 2006).
4. Potential in Treating Hepatocellular Carcinoma
Trilostane has shown potential in treating hepatocellular carcinoma (HCC). It inhibits human 3β-hydroxysteroid dehydrogenase type 1 (HSD3B1), a key enzyme in steroidogenesis, and can suppress growth in HCC. Moreover, it enhances the anti-cancer effects of sorafenib, a medication used for HCC treatment (Lin et al., 2021).
5. Impact on Ultrasonographic Appearance of Canine Adrenal Glands
A study focused on the ultrasonographic changes in the adrenal glands of dogs treated with trilostane for pituitary-dependent hyperadrenocorticism. It found significant increases in adrenal gland size, indicating that trilostane may affect the adrenal glands' structure and function (Mantis et al., 2003).
Propiedades
Fórmula molecular |
C20H24D3NO3 |
|---|---|
Peso molecular |
332.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



